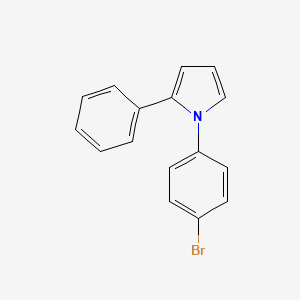

1-(4-bromophenyl)-2-phenyl-1H-pyrrole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-(4-bromophenyl)-2-phenyl-1H-pyrrole” is a compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a phenyl group at the 2-position and a 4-bromophenyl group at the 1-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, along with the attached phenyl and 4-bromophenyl groups . Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry would typically be used to analyze the structure .Chemical Reactions Analysis

As a pyrrole derivative, this compound would be expected to undergo reactions typical of pyrroles and aromatic compounds. This could include electrophilic aromatic substitution, nucleophilic addition, and possibly reactions at the nitrogen atom .科学的研究の応用

Photochemical and Electrocatalytic Properties

1-(4-Bromophenyl)-2-phenyl-1H-pyrrole and its derivatives have been utilized in photochemical applications. For instance, Das, Ghosh, and Koenig (2016) demonstrated the use of 1-(2-Bromophenyl)-1H-pyrrole in the synthesis of pyrrolo[1,2-a]quinolines and ullazines via visible light-mediated annulation processes. This method, which operates at room temperature without transition metal catalysts, showcases the potential of 1-(4-bromophenyl)-2-phenyl-1H-pyrrole in photochemical reactions (Das, Ghosh, & Koenig, 2016).

Electronic and Structural Analysis

Another aspect of 1-(4-Bromophenyl)-2-phenyl-1H-pyrrole research involves exploring its electronic and structural properties. Hildebrandt, Schaarschmidt, and Lang (2011) focused on the electronic intercommunication of iron centers in di- and tetraferrocenyl pyrroles, which included the study of a similar compound, 2,5-diferrocenyl-1-phenyl-1H-pyrrole. Their work on electronic and structural properties provides insights into the electrochemical characteristics of such compounds (Hildebrandt, Schaarschmidt, & Lang, 2011).

Luminescence and Polymer Research

The study of luminescent properties of polymers containing pyrrole derivatives has also been a significant area of research. Zhang and Tieke (2008) synthesized polymers with a pyrrolo[3,4-c]pyrrole-1,4-dione unit, displaying strong fluorescence and good solubility in organic solvents. This research demonstrates the potential of 1-(4-bromophenyl)-2-phenyl-1H-pyrrole in the development of novel luminescent materials (Zhang & Tieke, 2008).

Corrosion Inhibition

The derivatives of 1H-pyrrole, similar to 1-(4-bromophenyl)-2-phenyl-1H-pyrrole, have been explored as corrosion inhibitors. Zarrouk et al. (2015) studied 1H-pyrrole-2,5-dione derivatives, revealing their effectiveness in inhibiting carbon steel corrosion. This indicates the potential application of 1-(4-bromophenyl)-2-phenyl-1H-pyrrole in corrosion protection (Zarrouk et al., 2015).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(4-bromophenyl)-2-phenylpyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN/c17-14-8-10-15(11-9-14)18-12-4-7-16(18)13-5-2-1-3-6-13/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWOGJAMFCYQDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CN2C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]methyl}phenyl ether](/img/structure/B2464014.png)

![N-(3,5-dimethoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2464022.png)

![8-{3-[(4-Bromophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2464023.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2464024.png)

![3,5-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2464026.png)

![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2464027.png)

![N-(4-methylpyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2464032.png)

![3-{[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]methyl}benzonitrile](/img/structure/B2464033.png)

![3-[1-(3-Phenyltriazolo[4,5-d]pyrimidin-7-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2464036.png)